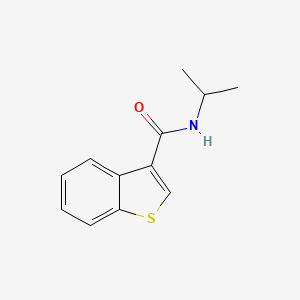
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide, also known as TPPB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide exerts its effects by modulating the activity of TRPC channels, which are non-selective cation channels that are involved in various physiological processes. N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide binds to the intracellular domain of TRPC channels and stabilizes the closed state of the channel, thereby reducing the influx of calcium ions into the cell. This, in turn, leads to a decrease in the activity of downstream signaling pathways that are involved in various physiological processes.
Biochemical and Physiological Effects:
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific cell type and tissue studied. In neurons, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to enhance synaptic plasticity and improve learning and memory. In cancer cells, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to induce cell death and inhibit cell proliferation. In vascular smooth muscle cells, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to inhibit the constriction of blood vessels, which could have potential implications for the treatment of hypertension.
实验室实验的优点和局限性
One of the main advantages of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is its selectivity for TRPC channels, which allows for the specific modulation of these channels without affecting other ion channels. This makes N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide a valuable tool for studying the role of TRPC channels in various physiological processes. However, one of the limitations of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is its relatively low potency, which requires high concentrations to achieve the desired effects. This could lead to non-specific effects and potential toxicity in vivo.
未来方向
There are several future directions for the study of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide. One area of interest is the development of more potent analogs of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide that could be used as drugs for the treatment of various diseases. Another area of interest is the study of the role of TRPC channels in various physiological processes, such as pain sensation, cardiovascular function, and immune response. Additionally, the development of new tools and techniques for the specific modulation of TRPC channels could provide valuable insights into the function of these channels in health and disease.
Conclusion:
In conclusion, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to modulate the activity of TRPC channels makes it a valuable tool for studying the role of these channels in various physiological processes. While there are limitations to its use, the future directions for the study of N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide are promising and could lead to the development of new drugs and therapies for the treatment of various diseases.
合成方法
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide is synthesized through a multistep process that involves the reaction of 2-thiophen-2-ylphenylamine with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide in its pure form.
科学研究应用
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to modulate the activity of TRPC channels, which are involved in various physiological processes such as synaptic plasticity, learning, and memory. In cancer research, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been shown to inhibit the growth of cancer cells by targeting the TRPC channels. In drug discovery, N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide has been used as a lead compound to develop new drugs that target TRPC channels.
属性
IUPAC Name |
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NOS/c16-14(10-7-8-10)15-12-5-2-1-4-11(12)13-6-3-9-17-13/h1-6,9-10H,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIDBGHOKKVAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-thiophen-2-ylphenyl)cyclopropanecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

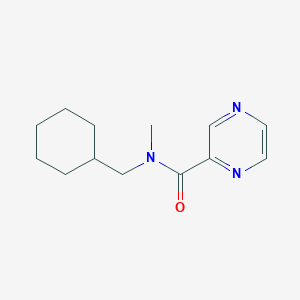

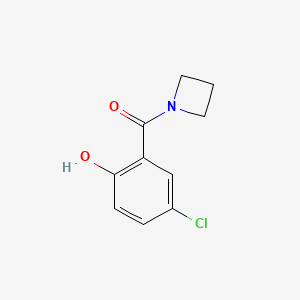


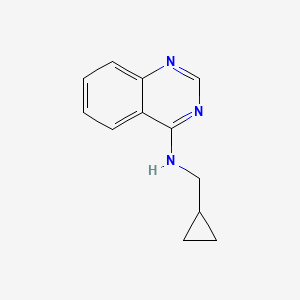
![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
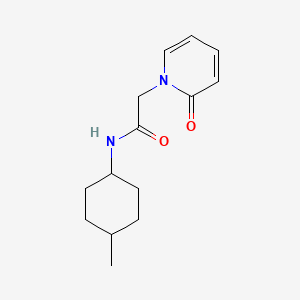
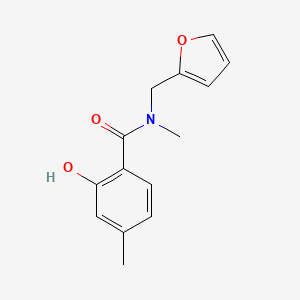

![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)
![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)

